molecular formula C23H21FN2O2 B2778411 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 922576-87-2

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2778411
CAS No.: 922576-87-2
M. Wt: 376.431
InChI Key: AZHZWSFETLARFS-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes a butyl group, a fluorophenyl group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored in preclinical and clinical studies.

    Industry: The compound might be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, using butyl halides in the presence of a base.

    Formation of the Acetamide Moiety: The acetamide group is usually introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylacetamide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.

    N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.

    N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-methylphenyl)acetamide: Has a methyl group instead of fluorine, which could influence its activity and interactions.

Uniqueness

The presence of the fluorophenyl group in N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain biological targets, and altered metabolic stability compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(22(17)20)23(26)28)25-21(27)14-15-7-9-16(24)10-8-15/h4-12H,2-3,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHZWSFETLARFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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